N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzenesulfonamide, also known as BQS, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BQS is a sulfonamide derivative with a tetrahydroquinoline ring system and a fluorobenzene moiety.
Scientific Research Applications
Synthesis and Characterization
- Tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides have been synthesized using N-aryl-2-fluorobenzenesulfonamides, showcasing a method for producing complex molecules with potential pharmacological properties (Borgohain et al., 2017).
- Studies on quinazoline derivatives, including those similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzenesulfonamide, have identified potential as diuretic and antihypertensive agents, highlighting the compound's relevance in medicinal chemistry (Rahman et al., 2014).
Antitumor Activity
- Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and shown to possess significant antitumor activity, demonstrating the potential of these compounds in cancer therapy (Alqasoumi et al., 2010).
Catalysis and Chemical Reactions
- Research has explored the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide, illustrating the compound's utility in facilitating complex chemical transformations (Chaitanya et al., 2013).
Pro-Apoptotic Effects
- Sulfonamide derivatives, including those related to the chemical compound , have been synthesized and shown to activate pro-apoptotic pathways in cancer cells, suggesting a mechanism by which these compounds could contribute to cancer treatment (Cumaoğlu et al., 2015).
Ligand-Free Catalysis
- The ligand-free iron-catalyzed benzylic C (sp3)–H amination of methylarenes with N-fluorobenzenesulfonimide demonstrates the compound's potential in creating important structural units in drug molecules (Bao et al., 2019).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-19-8-4-5-9-21(19)29(27,28)24-18-11-12-20-17(14-18)10-13-22(26)25(20)15-16-6-2-1-3-7-16/h1-9,11-12,14,24H,10,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSNZQQRHFQWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.